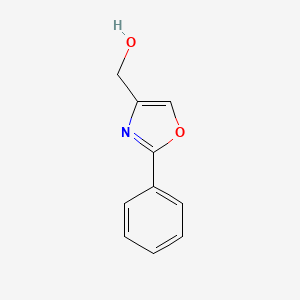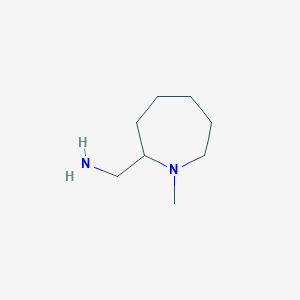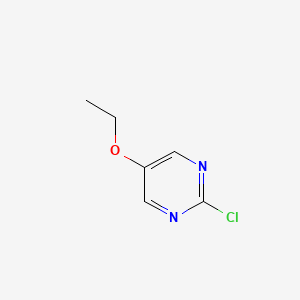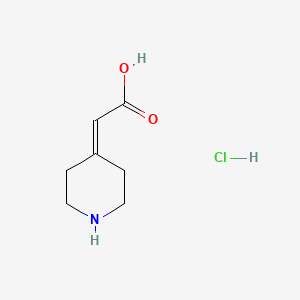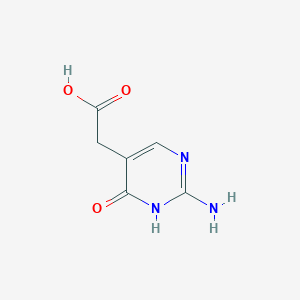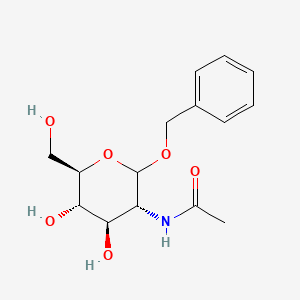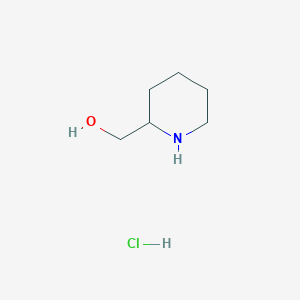
Piperidin-2-ylmethanol hcl
Übersicht
Beschreibung
Piperidin-2-ylmethanol hydrochloride, also known as Piperidin-2-ylmethanol HCL, is a chemical compound with the molecular weight of 151.64 . It is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H . This indicates that the compound consists of a piperidine ring attached to a methanol group, along with a hydrochloride group. Chemical Reactions Analysis
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 151.64 . More detailed properties such as melting point, boiling point, solubility, and others are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Piperidin-2-ylmethanol hcl is used in the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines. These compounds are synthesized using a microwave-assisted aziridine to piperidine ring expansion, followed by radical-induced nitrile translocation. This method is significant for the preparation of methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2012).
Structural and Synthetic Studies
- Studies on structures like 2-(piperidine-1-ylmethyl)cyclohexanamine have been conducted, focusing on Mannich reaction mechanisms. These studies involve experimental methods for extracting structures and analyzing them using various spectroscopic techniques. The use of piperidine derivatives in such syntheses demonstrates their versatility in chemical reactions (Taheri, Soleymani, Hosn, Rajabzadeh, Darvish, & Branch, 2012).
Corrosion Inhibition
- Piperidine derivatives, including this compound, have been studied for their potential as corrosion inhibitors on metal surfaces. Their interaction with iron surfaces has been investigated through theoretical methods like Density Functional Theory (DFT), providing insights into their efficacy in preventing corrosion (Belghiti, Echihi, Mahsoune, Karzazi, Aboulmouhajir, Dafali, & Bahadur, 2018).
Bioactivity Studies
- Piperidine derivatives have been synthesized and evaluated for their cytotoxicity and enzyme inhibitory activities. This research is crucial for drug discovery, as it explores the potential medicinal applications of these compounds (Unluer, Gul, Demirtas, Sakagami, Umemura, Tanc, Kazaz, & Supuran, 2016).
Volumetric Properties in Solutions
- The volumetric properties of this compound in aqueous media have been examined. Research in this area focuses on the effect of temperature on density and excess volumes of mixing, offering valuable data for applications in solution chemistry (Kul, Bhat, Hums, Miller, & Sener, 2013).
Synthesis of Intermediate Compounds
- This compound plays a role in the synthesis of intermediate compounds such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, which are crucial in the production of more complex chemical entities (Li, 2012).
Wirkmechanismus
Target of Action
Piperidin-2-ylmethanol HCl, a derivative of piperidine, is a synthetic fragment used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with their targets, leading to various changes . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific pathways affected by this compound and their downstream effects are yet to be determined.
Pharmacokinetics
A stereoisomer of piperidin-2-ylmethanol has been shown to have distinct pharmacokinetic features . The impact of these properties on the bioavailability of this compound is yet to be elucidated.
Result of Action
Piperidine derivatives are known to have biological and pharmacological activity . The specific molecular and cellular effects of this compound’s action are yet to be determined.
Action Environment
The initiation of intramolecular cyclization in piperidine derivatives is known to occur through the activation of various functional groups or bonds, which usually requires the addition of a catalyst, an oxidizing or a reducing agent (depending on the substrate), and the maintenance of the environment .
Zukünftige Richtungen
Piperidine derivatives, including Piperidin-2-ylmethanol HCL, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications, and their synthesis is an important task of modern organic chemistry . The future research directions may include the development of more efficient synthesis methods, exploration of new therapeutic applications, and detailed study of their mechanisms of action .
Biochemische Analyse
Biochemical Properties
Piperidin-2-ylmethanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, Piperidin-2-ylmethanol hydrochloride can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
Piperidin-2-ylmethanol hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, Piperidin-2-ylmethanol hydrochloride can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Piperidin-2-ylmethanol hydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, Piperidin-2-ylmethanol hydrochloride can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity . These interactions can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperidin-2-ylmethanol hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Piperidin-2-ylmethanol hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to Piperidin-2-ylmethanol hydrochloride has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of Piperidin-2-ylmethanol hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, Piperidin-2-ylmethanol hydrochloride can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.
Metabolic Pathways
Piperidin-2-ylmethanol hydrochloride is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, Piperidin-2-ylmethanol hydrochloride can interact with cofactors, such as nicotinamide adenine dinucleotide (NADH), which play a crucial role in redox reactions .
Transport and Distribution
The transport and distribution of Piperidin-2-ylmethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, Piperidin-2-ylmethanol hydrochloride can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
Piperidin-2-ylmethanol hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, phosphorylation of Piperidin-2-ylmethanol hydrochloride can enhance its nuclear localization, where it can interact with nuclear proteins and influence gene expression .
Eigenschaften
IUPAC Name |
piperidin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMUHLXTZRUZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589264 | |
| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56098-47-6 | |
| Record name | (Piperidin-2-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)
